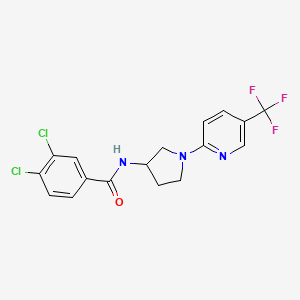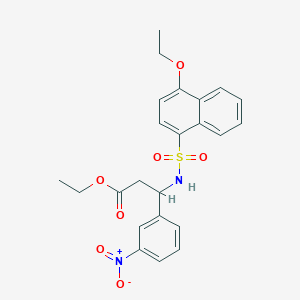![molecular formula C18H13N3O4 B2519759 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034339-76-7](/img/structure/B2519759.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound that features both furan and oxalamide functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the bifuran and cyanophenyl groups imparts unique chemical properties to this molecule, making it a valuable subject for scientific research.
Aplicaciones Científicas De Investigación
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
Mode of Action
The exact mode of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is currently unknown . It’s known that the compound can be synthesized through the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the corey–chaykovsky reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with 2-cyanophenylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Formation of the intermediate: 2,2’-bifuran-5-carboxaldehyde reacts with 2-cyanophenylamine to form an imine intermediate.
Oxalamide formation: The imine intermediate is then treated with oxalyl chloride to form the final oxalamide product.
The reaction conditions typically involve:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran.
- Temperature: Room temperature to 0°C.
- Reaction time: Several hours to overnight.
Industrial Production Methods
Industrial production of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted furans.
Comparación Con Compuestos Similares
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the cyanophenyl group.
N1,N2-Bis(2-phenylethyl)oxalamide: Contains phenylethyl groups instead of bifuran and cyanophenyl groups.
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is unique due to the presence of both bifuran and cyanophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other oxalamide derivatives, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c19-10-12-4-1-2-5-14(12)21-18(23)17(22)20-11-13-7-8-16(25-13)15-6-3-9-24-15/h1-9H,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCDYAJYRTZIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519678.png)




![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)

![ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2519691.png)




